molecular formula C57H100O6 B10782876 2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate

2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate

Cat. No.: B10782876
M. Wt: 881.4 g/mol
InChI Key: VVEBTVMJPTZDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate is an organic compound belonging to the class of triacylglycerols. These compounds consist of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate typically involves the esterification of glycerol with octadeca-9,12-dienoic acid (linoleic acid) and octadec-9-enoic acid (oleic acid). The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of linoleic acid and oleic acid from natural sources like soybean oil or sunflower oil. These fatty acids are then esterified with glycerol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation and washing .

Chemical Reactions Analysis

Types of Reactions

2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The double bonds in the fatty acid chains also play a role in modulating membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Glycerol trioleate: Similar structure but with three oleic acid chains.

    Glycerol trilinoleate: Contains three linoleic acid chains.

    Glycerol tripalmitate: Contains three palmitic acid chains.

Uniqueness

2,3-Di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate is unique due to its combination of linoleic and oleic acid chains, which confer distinct physicochemical properties and biological activities. This combination allows for a balance between unsaturation and stability, making it suitable for various applications .

Properties

IUPAC Name

2,3-di(octadeca-9,12-dienoyloxy)propyl octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEBTVMJPTZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H100O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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